molecular formula C16H15N3O7S B3643288 N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

Cat. No.: B3643288
M. Wt: 393.4 g/mol
InChI Key: RUACNAFMMZLVND-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide is a complex organic compound that features a benzodioxole ring, a nitroaniline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Nitration of Aniline:

    Sulfonylation: The aniline derivative can be sulfonylated using methylsulfonyl chloride in the presence of a base like pyridine.

    Acetamide Formation: The final step involves coupling the benzodioxole derivative with the sulfonylated nitroaniline derivative using acetic anhydride or another acetylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the nitro group.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide may have several applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a probe for studying enzyme activity.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Molecular Targets: Could interact with enzymes, receptors, or other proteins.

    Pathways Involved: Might influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-chloroanilino)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide may confer unique electronic properties, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-27(23,24)18(12-3-2-4-13(8-12)19(21)22)9-16(20)17-11-5-6-14-15(7-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUACNAFMMZLVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Reactant of Route 3
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N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Reactant of Route 4
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N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

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